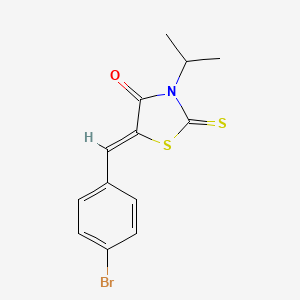

(5Z)-5-(4-bromobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-bromophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-3-5-10(14)6-4-9/h3-8H,1-2H3/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYZQHOOFUPBBX-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5Z)-5-(4-bromobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. Thiazolidin-4-ones are recognized for their potential in medicinal chemistry, particularly due to their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes available research findings regarding the biological activity of this specific compound, highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN2OS2. The presence of the bromobenzylidene moiety and the thioxo group significantly influences its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, a review highlighted that various thiazolidin-4-one compounds showed antiproliferative effects against multiple cancer cell lines, including leukemia and central nervous system (CNS) cancers. In particular, derivatives with specific substitutions at the 2 and 5 positions have been noted for enhanced activity against cancer cells .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

| (5Z)-Benzyl | Various | Variable |

Antimicrobial Activity

Thiazolidin-4-one derivatives are also known for their antimicrobial properties. Studies indicate that certain compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions have shown high inhibition rates against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Thiazolidin-4-One Derivatives

| Compound | Bacteria | Inhibition (%) |

|---|---|---|

| Chlorophenyl-imino | E. coli | 88.46 |

| Chlorophenyl-imino | S. aureus | 91.66 |

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives has been explored through various assays, including DPPH radical scavenging methods. Compounds derived from this scaffold have shown promising antioxidant activities comparable to standard antioxidants like vitamin C .

Case Studies

- Sava et al. Study : This study synthesized a series of thiazolidin-4-one derivatives and evaluated their antioxidant activities using DPPH assays. The most active derivative exhibited an IC50 value significantly lower than standard antioxidants .

- Güzel-Akdemir et al. Study : This research focused on the anticancer activity of benzilic acid-based thiazolidinones. Compound 4g was highlighted for its remarkable inhibition against leukemia cell lines, suggesting a strong potential for further development as an anticancer agent .

The biological activities of thiazolidin-4-one derivatives can be attributed to several mechanisms:

- Anticancer : These compounds may induce apoptosis in cancer cells through various pathways, including modulation of signaling pathways involved in cell survival and proliferation.

- Antimicrobial : The presence of electron-withdrawing groups enhances the ability to penetrate bacterial cell walls and disrupt cellular functions.

- Antioxidant : The thiazolidinone structure facilitates the scavenging of free radicals, thereby reducing oxidative stress.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of thiazolidine derivatives, including (5Z)-5-(4-bromobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one. These compounds have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. A comprehensive review has summarized various synthetic strategies and structure-activity relationships that underline the importance of this class of compounds in diabetes management .

Mechanism of Action:

The proposed mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated that thiazolidine derivatives can inhibit bacterial growth and show effectiveness against both Gram-positive and Gram-negative bacteria. This property makes them potential candidates for developing new antibiotics.

Case Study:

A study evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound, against common bacterial strains. The results indicated a dose-dependent inhibition of microbial growth, suggesting its utility in treating infections .

Anticancer Activity

Thiazolidine derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The compound has been investigated for its cytotoxic effects on various cancer cell lines, revealing its potential as an anticancer agent.

Research Findings:

In vitro studies indicated that this compound could inhibit cell proliferation and induce cell cycle arrest in cancer cells. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The 4-bromobenzylidene moiety undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of the bromine atom. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

Conditions:

-

Solvent: DMF or DMSO

-

Temperature: 80–120°C

-

Catalyst: CuI or Pd(PPh) (for cross-coupling with arylboronic acids)

Key Findings:

-

Substitution occurs preferentially at the para position relative to the bromine.

-

Yields range from 60% to 85%, depending on the nucleophile’s strength and steric effects .

Oxidation of the Thioxo Group

The thioxo (C=S) group can be oxidized to a carbonyl (C=O) group under mild conditions, altering the compound’s electronic properties and biological activity.

Example Reaction:

Conditions:

Key Findings:

-

Oxidation proceeds quantitatively within 2–4 hours.

-

The product exhibits reduced electrophilicity compared to the thioxo analog .

Cycloaddition Reactions

The benzylidene double bond participates in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocyclic adducts.

Example Reaction:

Conditions:

-

Solvent: Toluene or dichloromethane

-

Temperature: Reflux (80–110°C)

Key Findings:

-

Endo selectivity dominates due to secondary orbital interactions.

Hydrogenation of the Benzylidene Double Bond

The conjugated double bond in the benzylidene group is susceptible to catalytic hydrogenation, yielding a saturated derivative.

Example Reaction:

Conditions:

Key Findings:

-

Reaction completes in 4–6 hours with >90% yield.

-

Saturation reduces planarity, impacting π-π stacking interactions .

Alkylation at the Thiazolidinone Nitrogen

The N-3 position undergoes alkylation with alkyl halides or epoxides, modifying steric and electronic profiles.

Example Reaction:

Conditions:

Key Findings:

-

Bulky alkyl groups reduce reaction rates (e.g., tert-butyl vs. methyl).

-

Alkylation enhances lipophilicity, improving membrane permeability .

Table 2: Impact of Substituents on Reactivity

| Substituent | Reaction Rate (Relative) | Notes |

|---|---|---|

| 4-Bromobenzylidene | 1.0 (reference) | Enhances NAS and cycloaddition |

| Propan-2-yl | 0.8 | Steric hindrance reduces alkylation |

| Thioxo (C=S) | 1.2 | Facilitates oxidation |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thiazolidinone derivatives are typically modified at positions 3 (R2) and 5 (R1) to tune bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

- R1 Substituent Impact: The 4-bromo and 4-chloro benzylidene groups at R1 are associated with potent PET inhibition and antialgal activity, respectively. Bromine’s larger atomic radius may enhance hydrophobic interactions, while chlorine’s electronegativity could improve target binding .

- In contrast, morpholine or piperazine substituents (e.g., compound 5c in ) introduce polar moieties, altering solubility and hydrogen-bonding capacity .

Physicochemical Properties

- Melting Points: Derivatives with polar R2 groups (e.g., morpholin-1-yl in compound 5c) exhibit higher melting points (251–253°C) due to intermolecular hydrogen bonding, whereas alkyl substituents (propan-2-yl) may reduce crystalline stability .

- Solubility: The propan-2-yl group’s hydrophobicity likely reduces aqueous solubility compared to hydroxyethyl or morpholine analogs, necessitating formulation optimization for in vivo applications .

Q & A

Q. What are the established synthetic routes for (5Z)-5-(4-bromobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one, and what reaction conditions optimize yield and purity?

The compound is synthesized via a multi-step condensation reaction. Key steps include:

- Step 1 : Condensation of 3-isopropyl-2-thioxothiazolidin-4-one with 4-bromobenzaldehyde in ethanol or DMF under reflux (60–80°C) .

- Step 2 : Acid/base catalysis (e.g., piperidine or ammonium acetate) to promote cyclization and stabilize the Z-isomer .

- Purification : Recrystallization in ethyl acetate/hexane (yield: 60–75%) or column chromatography (silica gel, CHCl3:MeOH 9:1) achieves >95% purity. Reaction progress is monitored via TLC (Rf ~0.5) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves stereochemistry (Z-configuration at C5) and bond angles (e.g., C8–S1–C7 = 93.2°) .

- NMR spectroscopy : Key signals include δ 7.6–7.8 ppm (benzylidene aromatic protons) and δ 1.2–1.4 ppm (isopropyl CH3) .

- Mass spectrometry : HRMS confirms molecular ion [M+H]+ at m/z 369.98 (C13H11BrN2OS2+) .

- FTIR : Peaks at 1680–1700 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C=S) validate functional groups .

Q. What in vitro biological assays are routinely employed to evaluate its therapeutic potential?

- Anticancer activity : MTT assay against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values compared to doxorubicin .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC reported in µg/mL .

- Anti-inflammatory screening : COX-2 inhibition assay using ELISA, with celecoxib as a positive control .

Advanced Research Questions

Q. How can conflicting reports about its antimicrobial efficacy across studies be methodologically reconciled?

Discrepancies arise from:

- Strain variability : Use ATCC-certified strains and standardize inoculum size (1–5 × 10⁵ CFU/mL) .

- Solvent interference : Limit DMSO to ≤1% v/v to avoid false-negative results .

- Assay conditions : Maintain pH 7.2 and 35°C for 18–24 hours per CLSI guidelines .

- Validation : Supplement MIC data with time-kill assays and SEM imaging of bacterial membrane disruption .

Q. What strategies improve the synthetic yield of the Z-isomer while minimizing E-isomer contamination?

- Solvent selection : Polar aprotic solvents (DMF) stabilize the Z-isomer transition state via dipole interactions .

- Catalyst optimization : Piperidine (10 mol%) enhances regioselectivity by deprotonating the thiazolidinone intermediate .

- Crystallization control : Slow cooling (0.5°C/min) preferentially isolates the Z-isomer (mp 182–184°C) .

- Quality control : HPLC (C18 column, acetonitrile/water 70:30) quantifies E/Z ratios, with <5% E-isomer acceptable .

Q. What computational methods predict its binding affinity to cancer-related targets like EGFR or VEGFR-2?

- Molecular docking : AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) identifies key interactions:

- 4-Bromobenzylidene occupies EGFR’s hydrophobic pocket (ΔG ≈ −9.2 kcal/mol) .

- Thioxo group forms hydrogen bonds with VEGFR-2’s Lys868 (distance: 2.1 Å) .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data between cancer cell lines?

- Cell line specificity : Compare genetic profiles (e.g., EGFR expression in MCF-7 vs. HepG2) .

- Apoptosis assays : Validate via Annexin V/PI staining and caspase-3 activation to confirm mechanism .

- Dose optimization : Test concentrations (1–100 µM) with 72-hour exposure to capture late-stage apoptosis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.